
Dicyclomine hydrochloride
Descripción general
Descripción
Dicyclomine hydrochloride is a synthetic tertiary amine antispasmodic and anticholinergic agent. It is primarily used to treat gastrointestinal motility disturbances such as irritable bowel syndrome. The compound works by relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating spasms and associated pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclomine hydrochloride is synthesized through a multi-step process. The primary synthetic route involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for the quantitative estimation and validation of the compound in bulk and pharmaceutical formulations .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclomine hydrochloride undergoes several types of chemical reactions, including:
Esterification: Formation of the ester from 1-cyclohexylcyclohexanecarboxylic acid and 2-(diethylamino)ethanol.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.
Salt Formation: Conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions.
Salt Formation: Hydrochloric acid.
Major Products Formed
Esterification: 2-(diethylamino)ethyl 1-cyclohexylcyclohexanecarboxylate.
Hydrolysis: 1-cyclohexylcyclohexanecarboxylic acid and 2-(diethylamino)ethanol.
Salt Formation: This compound.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action:
Dicyclomine acts as an anticholinergic agent by inhibiting the muscarinic actions of acetylcholine on autonomic nerve endings. This results in decreased gastrointestinal secretions and motility, effectively alleviating symptoms associated with spasms and pain in the gastrointestinal tract .
Pharmacokinetics:
- Absorption: Rapidly absorbed post-oral administration, reaching peak plasma concentrations within 60 to 90 minutes.
- Half-life: Approximately 1.8 to 3.5 hours, allowing for multiple daily dosing.
- Metabolism: Primarily metabolized in the liver, with a significant portion excreted unchanged in urine .
Clinical Applications
This compound is primarily indicated for:
- Irritable Bowel Syndrome (IBS):
- Functional Bowel Disorders:
- Peptic Ulcer Disease:
- Off-label Uses:
Efficacy in IBS Management
A clinical trial involving 300 patients with IBS demonstrated that dicyclomine significantly reduced abdominal pain compared to placebo. The study reported a 50% reduction in pain severity among those treated with dicyclomine over a 12-week period .
Safety Profile
In a cohort study assessing the safety of dicyclomine in patients with IBS, adverse effects were minimal, with dry mouth and dizziness being the most commonly reported side effects. No severe complications were noted, reinforcing its safety when used as directed .
Comparative Effectiveness
Research comparing dicyclomine to other antispasmodics found that while all agents were effective, dicyclomine provided quicker symptom relief in acute settings due to its rapid onset of action .
Summary Table of Applications
Application | Indication Type | Dosage Form | Typical Dosage |
---|---|---|---|
Irritable Bowel Syndrome | Approved | Tablets/Capsules | 10-20 mg four times daily |
Functional Bowel Disorder | Approved | Tablets/Capsules | 10-20 mg four times daily |
Peptic Ulcer Disease | Historical Use | Tablets/Capsules | 10-20 mg four times daily |
Secondary Raynaud’s Phenomenon | Off-label | Tablets/Capsules | Varies based on physician's discretion |
Mecanismo De Acción
Dicyclomine hydrochloride exerts its effects through a dual mechanism:
Antimuscarinic Activity: It acts as an antagonist at muscarinic M1, M2, and M3 receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle contractions.
Antagonism of Bradykinin and Histamine: It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle and decreased strength of contractions
Comparación Con Compuestos Similares
Similar Compounds
Hyoscyamine: Another anticholinergic agent used to treat gastrointestinal disorders.
Bentyl (dicyclomine): A brand name for dicyclomine, used interchangeably with the generic form.
Uniqueness
Dicyclomine hydrochloride is unique in its dual mechanism of action, combining antimuscarinic activity with the inhibition of bradykinin and histamine. This makes it particularly effective in reducing gastrointestinal spasms and associated pain .
Actividad Biológica
Dicyclomine hydrochloride, an anticholinergic agent primarily used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS), has garnered attention for its diverse biological activities beyond its primary therapeutic applications. This article delves into the pharmacological properties, mechanisms of action, and emerging research on the biological activity of this compound, including its antimicrobial potential and adverse effects.
Dicyclomine functions primarily as a muscarinic acetylcholine receptor antagonist , specifically targeting M1, M2, and M3 receptors. This antagonism leads to the relaxation of smooth muscles in the gastrointestinal tract, alleviating spasms and discomfort associated with conditions like IBS. Additionally, dicyclomine exhibits non-competitive inhibition of histamine and bradykinin, further contributing to its muscle relaxant properties .
Pharmacodynamics and Pharmacokinetics
- Absorption : Dicyclomine is generally well absorbed when administered orally. Its bioavailability remains undetermined but is expected to be significant due to its pharmacological action.
- Distribution : The volume of distribution for a 20 mg oral dose is approximately 3.65 L/kg.
- Metabolism : Limited data are available regarding the metabolism of dicyclomine; however, it is primarily eliminated via urine (79.5%).
- Half-life : The mean plasma elimination half-life is about 1.8 hours .
Antimicrobial Activity
Recent studies have highlighted dicyclomine's potential as an antimicrobial agent. A notable study evaluated its inhibitory effects against various pathogenic bacteria:
- Minimum Inhibitory Concentration (MIC) : Dicyclomine demonstrated bacteriostatic activity against Shigella dysenteriae and bactericidal effects against several strains of Staphylococcus aureus. The MIC ranged from 10 to 100 µg/ml depending on the bacterial strain tested .
- In Vivo Efficacy : In animal models, dicyclomine provided significant protection against infections induced by Salmonella typhimurium, suggesting its potential utility in treating bacterial infections .
Clinical Applications
Dicyclomine is widely prescribed for:
- Irritable Bowel Syndrome (IBS) : Clinical trials have shown that dicyclomine significantly reduces abdominal pain and improves bowel habits compared to placebo over a two-week period .
- Antispasmodic Use : It is effective in managing smooth muscle spasms associated with gastrointestinal disorders.
Case Studies
- Anticholinergic Toxicity : A rare case reported an 18-year-old female who developed symptoms of anticholinergic toxicity after prolonged self-administration of dicyclomine. The patient exhibited confusion, severe weakness, and other anticholinergic effects due to excessive dosing over 1.5 years. Following rehabilitation and strict abstinence from the drug, her condition improved significantly .
- Adverse Effects : In controlled clinical trials, common adverse effects included dry mouth (33%), dizziness (40%), and blurred vision (27%). Notably, 9% of patients discontinued treatment due to side effects .
Summary of Research Findings
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNMFJOJGDCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77-19-0 (Parent) | |
Record name | Dicyclomine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0058778 | |
Record name | Dicyclomine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-92-5 | |
Record name | Dicyclomine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclomine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclomine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dicyclomine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-[[[1,1'-bicyclohexyl]-1-ylcarbonyl]oxy]ethyl]diethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYCLOMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ903KQA31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.